molecular formula C13H8N2 B13981196 4H-Acenaphtho[4,5-D]imidazole CAS No. 50511-99-4

4H-Acenaphtho[4,5-D]imidazole

Cat. No.: B13981196
CAS No.: 50511-99-4
M. Wt: 192.22 g/mol
InChI Key: BMFLXRRMZRKRPK-UHFFFAOYSA-N
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Description

4H-Acenaphtho[4,5-D]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a fused acenaphthene ring system with an imidazole moiety, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Acenaphtho[4,5-D]imidazole typically involves multicomponent reactions. One common method is the condensation of acenaphthylene-1,2-dione with aromatic aldehydes and ammonium acetate in the presence of a catalyst such as ferric hydrogensulfate in ethanol under reflux conditions . This method yields 8-aryl-7H-acenaphtho[1,2-d]imidazole derivatives with high efficiency and simple work-up procedures.

Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of green and recyclable catalysts, such as Fe3O4 nanoparticles supported on graphene oxide, has been explored to enhance the sustainability and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4H-Acenaphtho[4,5-D]imidazole undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazole nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products: The major products formed from these reactions include substituted imidazoles, imidazolines, and N-oxide derivatives, which have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

4H-Acenaphtho[4,5-D]imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Acenaphtho[4,5-D]imidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

4H-Acenaphtho[4,5-D]imidazole can be compared with other imidazole derivatives:

    Similar Compounds: Imidazole, benzimidazole, and 1,2,4-triazole are structurally related compounds.

    Uniqueness: Unlike simple imidazoles, this compound has a fused acenaphthene ring, which imparts unique electronic and steric properties.

Properties

CAS No.

50511-99-4

Molecular Formula

C13H8N2

Molecular Weight

192.22 g/mol

IUPAC Name

3,5-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8,11(15),12-heptaene

InChI

InChI=1S/C13H8N2/c1-2-8-4-5-9-6-11-13(15-7-14-11)10(3-1)12(8)9/h1-3,5-7H,4H2

InChI Key

BMFLXRRMZRKRPK-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=C3C(=NC=N3)C4=CC=CC1=C24

Origin of Product

United States

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